molecular formula C19H14Cl2N2O4 B2841117 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477857-00-4

5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2841117
CAS No.: 477857-00-4
M. Wt: 405.23
InChI Key: WMWKPNDEUGELOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane ring substituted with a dichlorophenoxyphenyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol and 2-(2,4-dichlorophenoxy)benzaldehyde.

    Formation of Intermediate: The intermediate 2-(2,4-dichlorophenoxy)benzaldehyde is synthesized by reacting 2,4-dichlorophenol with benzaldehyde under basic conditions.

    Cyclization: The intermediate is then subjected to cyclization with 1,3-dimethylbarbituric acid in the presence of a suitable catalyst, such as piperidine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond in the phenylmethylidene group.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines (e.g., methylamine), thiols (e.g., thiophenol)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced compounds with saturated phenylmethylidene groups.

    Substitution: Substituted compounds with amine or thiol groups replacing chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its dichlorophenoxy group is particularly useful in investigating the effects of halogenated aromatic compounds on biological systems.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound may be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenoxy group can bind to active sites, inhibiting or modulating the activity of specific enzymes. The diazinane ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy group.

    Barbituric acid derivatives: Compounds with similar diazinane rings used in pharmaceuticals.

Uniqueness

5-{[2-(2,4-Dichlorophenoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its combination of a dichlorophenoxy group and a diazinane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4/c1-22-17(24)13(18(25)23(2)19(22)26)9-11-5-3-4-6-15(11)27-16-8-7-12(20)10-14(16)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWKPNDEUGELOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OC3=C(C=C(C=C3)Cl)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.